molecular formula C7H12O3 B3284648 2-(2-Methyl-1,3-dioxolan-2-yl)propanal CAS No. 79012-35-4

2-(2-Methyl-1,3-dioxolan-2-yl)propanal

Cat. No.: B3284648
CAS No.: 79012-35-4
M. Wt: 144.17 g/mol
InChI Key: ZNSHJLNTTCEYQP-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)propanal is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of a dioxolane ring attached to a propanal group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methyl-1,3-dioxolan-2-yl)propanal can be synthesized through the acetalization of aldehydes with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

Propanal+Ethylene GlycolAcid CatalystThis compound\text{Propanal} + \text{Ethylene Glycol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} Propanal+Ethylene GlycolAcid Catalyst​this compound

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: 2-(2-Methyl-1,3-dioxolan-2-yl)propanoic acid

    Reduction: 2-(2-Methyl-1,3-dioxolan-2-yl)propanol

    Substitution: Various substituted dioxolanes depending on the nucleophile used

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for aldehydes and ketones.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and therapeutic agents due to its ability to form stable acetal linkages.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal involves its ability to form stable acetal linkages. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. The compound can also participate in nucleophilic addition and substitution reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler dioxolane compound without the methyl and propanal groups.

    2-(2-Methyl-1,3-dioxolan-2-yl)ethanol: Similar structure but with an ethanol group instead of propanal.

    2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid: Contains an acetic acid group instead of propanal.

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)propanal is unique due to its combination of a dioxolane ring and a propanal group, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form stable acetal linkages makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(5-8)7(2)9-3-4-10-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSHJLNTTCEYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1(OCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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